An In-Depth Technical Guide to 1-Butyl-1H-benzoimidazole-2-thiol: Physicochemical Properties, Synthesis, and Biological Relevance
An In-Depth Technical Guide to 1-Butyl-1H-benzoimidazole-2-thiol: Physicochemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-1H-benzoimidazole-2-thiol, a derivative of the versatile benzimidazole scaffold, is a compound of increasing interest in medicinal chemistry and materials science. The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. The addition of a butyl group and a thiol functionality at specific positions on the benzimidazole ring system can significantly modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and known biological activities of 1-Butyl-1H-benzoimidazole-2-thiol and its closely related isomer, 2-(butylthio)-1H-benzo[d]imidazole.
Physicochemical Properties
The physicochemical properties of 1-Butyl-1H-benzoimidazole-2-thiol are crucial for its handling, formulation, and interaction with biological systems. It's important to distinguish between the N-alkylated (1-butyl-1H-benzoimidazole-2-thione) and S-alkylated (2-(butylthio)-1H-benzo[d]imidazole) isomers, as their properties can differ. The tautomeric nature of the parent molecule, 1H-benzo[d]imidazole-2-thiol, allows for alkylation to occur at either the nitrogen or the sulfur atom, leading to these two distinct isomers.
Nomenclature and Structural Information
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Systematic Name (N-alkylated): 1-butyl-1,3-dihydro-2H-benzimidazole-2-thione
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Systematic Name (S-alkylated): 2-(butylthio)-1H-benzo[d]imidazole
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CAS Number (N-alkylated): 67624-27-5[1]
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Molecular Formula: C₁₁H₁₄N₂S[1]
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Molecular Weight: 206.31 g/mol [1]
Tabulated Physical and Chemical Data
| Property | Value (for 1-butyl-1,3-dihydro-2H-benzimidazole-2-thione) | Value (for 2-(butylthio)-1H-benzo[d]imidazole) |
| Melting Point (°C) | Not explicitly found | 135[2] |
| Boiling Point (°C) | 314.2 (at 760 mmHg)[1] | Not explicitly found |
| Density (g/cm³) | 1.19[1] | Not explicitly found |
| Refractive Index | 1.643[1] | Not explicitly found |
| Flash Point (°C) | 143.8[1] | Not explicitly found |
| Solubility | Generally soluble in polar organic solvents like methanol.[3] Limited solubility in water. | Soluble in organic solvents. |
Spectral Data
Spectroscopic data is essential for the identification and characterization of 1-Butyl-1H-benzoimidazole-2-thiol. The following data is for the S-alkylated isomer, 2-(butylthio)-1H-benzo[d]imidazole.
Tabulated Spectral Data for 2-(butylthio)-1H-benzo[d]imidazole
| Spectroscopy | Key Peaks and Assignments |
| ¹H-NMR (DMSO-d₆) | δ 12.50 (s, 1H, NH), 7.50 (s, 2H, Ar-H), 7.06 (m, 2H, Ar-H), 3.23 (t, 2H, CH₂), 1.63 (quint, 2H, CH₂), 1.37 (sextet, 2H, CH₂), 0.85 (t, 3H, CH₃)[2] |
| ¹³C-NMR (DMSO-d₆) | δ 149.3 (C=N), 120.4 (Ar), 30.4 (CH₂), 29.9 (CH₂), 20.3 (CH₂), 12.52 (CH₃)[2] |
| Infrared (KBr, cm⁻¹) | 3400 (NH), 3047 (CH-aromatic), 2955 (CH aliphatic), 1671 (C=N), 1619 (NH-IP), 1588 (C=C), 1498, 1465, 1432.7 (CH₂)[2] |
Experimental Protocols
The synthesis of 1-Butyl-1H-benzoimidazole-2-thiol and its isomer typically involves the alkylation of the parent compound, 1H-benzo[d]imidazole-2-thiol (also known as 2-mercaptobenzimidazole). The choice of reaction conditions can influence the regioselectivity of the alkylation, leading to either the N-butyl or S-butyl product.
Synthesis of 2-(butylthio)-1H-benzo[d]imidazole (S-alkylation)
This protocol is adapted from the literature for the synthesis of the S-alkylated isomer.[2]
Materials:
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1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone
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1-Bromobutane
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Triethylamine
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Acetone
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Water
Procedure:
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Dissolve 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone (0.005 mol) in 40 mL of acetone containing triethylamine (0.01 mol).
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To this stirred solution, add a solution of 1-bromobutane (0.005 mol) in 10 mL of acetone.
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Stir the reaction mixture at room temperature for 28 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, evaporate the solvent under vacuum.
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Add water to the residue to precipitate the product.
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Filter the precipitate and wash with water.
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The crude product can be crystallized from ethanol to yield pure 2-(butylthio)-1H-benzo[d]imidazole.[2]
General Protocol for N-Alkylation of Benzimidazoles
While a specific protocol for the N-butylation of 1H-benzo[d]imidazole-2-thiol was not found, a general procedure for N-alkylation of benzimidazoles can be adapted. This typically involves the use of a strong base to deprotonate the imidazole nitrogen, followed by reaction with an alkyl halide.
Materials:
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1H-benzo[d]imidazole-2-thiol
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Sodium hydride (NaH) or another strong base
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Anhydrous N,N-Dimethylformamide (DMF)
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1-Bromobutane
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Water
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Ethyl acetate
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add 1H-benzo[d]imidazole-2-thiol.
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Add anhydrous DMF to dissolve the starting material.
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Cool the solution to 0 °C and carefully add sodium hydride portion-wise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
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Add 1-bromobutane dropwise to the reaction mixture.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Biological Activity and Potential Applications
Benzimidazole derivatives are known to possess a wide spectrum of biological activities. While specific studies on 1-Butyl-1H-benzoimidazole-2-thiol are limited, the broader class of N- and S-alkylated benzimidazole-2-thiols has been investigated for various therapeutic applications.
Antimicrobial Activity
Numerous studies have reported the antimicrobial and antifungal activities of benzimidazole-2-thiol derivatives. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilic nature of the butyl group may enhance the compound's ability to penetrate microbial cell walls, potentially leading to increased efficacy.
Anticancer Activity
The benzimidazole scaffold is present in several anticancer drugs. Derivatives of benzimidazole have been shown to inhibit various cancer-related targets, including kinases and tubulin polymerization. The thiol group can also participate in interactions with biological targets. Further research is needed to evaluate the specific anticancer potential of 1-Butyl-1H-benzoimidazole-2-thiol.
Enzyme Inhibition
The structural similarity of the benzimidazole core to purine bases suggests that these compounds can act as enzyme inhibitors by competing with natural substrates. This makes them attractive candidates for targeting a variety of enzymes involved in disease pathways.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways and mechanisms of action for 1-Butyl-1H-benzoimidazole-2-thiol have not been elucidated in the available literature. However, based on the activities of related benzimidazole derivatives, potential mechanisms could involve:
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Inhibition of microbial growth: This could occur through various mechanisms, including interference with cell wall synthesis, protein synthesis, or nucleic acid replication.
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Induction of apoptosis in cancer cells: Benzimidazole derivatives have been shown to trigger programmed cell death through both intrinsic and extrinsic pathways.
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Modulation of kinase activity: Many kinases are crucial for cell signaling and are implicated in diseases like cancer. Benzimidazoles can act as kinase inhibitors.
Conclusion
1-Butyl-1H-benzoimidazole-2-thiol and its isomer represent promising scaffolds for the development of new therapeutic agents and functional materials. This technical guide has summarized the available physicochemical data, provided detailed synthetic protocols, and outlined the potential biological activities of this class of compounds. Further research is warranted to fully elucidate the specific properties and mechanisms of action of the N-butyl and S-butyl isomers, which will be crucial for their future applications in drug discovery and development. The provided data and protocols serve as a valuable resource for researchers embarking on the synthesis and evaluation of these intriguing benzimidazole derivatives.
